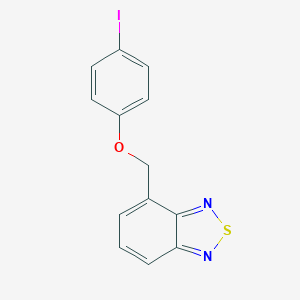![molecular formula C16H20N2O5S2 B299535 N-benzyl-4-{2-[(methylsulfonyl)amino]ethoxy}benzenesulfonamide](/img/structure/B299535.png)
N-benzyl-4-{2-[(methylsulfonyl)amino]ethoxy}benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-4-{2-[(methylsulfonyl)amino]ethoxy}benzenesulfonamide, also known as MSEA-NB, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the family of sulfonamide-based drugs and has been shown to exhibit promising results in various scientific research studies.
Mécanisme D'action
The mechanism of action of N-benzyl-4-{2-[(methylsulfonyl)amino]ethoxy}benzenesulfonamide involves the inhibition of various enzymes and proteins that are involved in the development and progression of various diseases. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in the development of inflammation. N-benzyl-4-{2-[(methylsulfonyl)amino]ethoxy}benzenesulfonamide has also been shown to inhibit the activity of histone deacetylase (HDAC), which is a protein that is involved in the regulation of gene expression.
Biochemical and Physiological Effects:
N-benzyl-4-{2-[(methylsulfonyl)amino]ethoxy}benzenesulfonamide has been shown to exhibit various biochemical and physiological effects in scientific research studies. It has been shown to inhibit the production of various inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). N-benzyl-4-{2-[(methylsulfonyl)amino]ethoxy}benzenesulfonamide has also been shown to induce apoptosis, which is a process of programmed cell death that plays a key role in the development and progression of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
N-benzyl-4-{2-[(methylsulfonyl)amino]ethoxy}benzenesulfonamide exhibits several advantages for lab experiments, such as its high potency and selectivity. However, it also has some limitations, such as its poor solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the study of N-benzyl-4-{2-[(methylsulfonyl)amino]ethoxy}benzenesulfonamide. One potential direction is to investigate its potential therapeutic applications in the treatment of other diseases, such as Alzheimer’s disease and multiple sclerosis. Another potential direction is to develop new formulations of N-benzyl-4-{2-[(methylsulfonyl)amino]ethoxy}benzenesulfonamide that exhibit improved solubility and bioavailability. Additionally, future studies could investigate the potential synergistic effects of N-benzyl-4-{2-[(methylsulfonyl)amino]ethoxy}benzenesulfonamide with other drugs or compounds.
Méthodes De Synthèse
N-benzyl-4-{2-[(methylsulfonyl)amino]ethoxy}benzenesulfonamide can be synthesized using a multi-step process that involves the reaction of various chemical compounds. The synthesis of N-benzyl-4-{2-[(methylsulfonyl)amino]ethoxy}benzenesulfonamide involves the reaction of 4-bromo-N-benzylbenzenesulfonamide with potassium thioacetate to form 4-(benzylthio)-N-benzylbenzenesulfonamide. This compound is then reacted with sodium hydride and methylsulfonyl chloride to form N-benzyl-4-{2-[(methylsulfonyl)amino]ethoxy}benzenesulfonamide.
Applications De Recherche Scientifique
N-benzyl-4-{2-[(methylsulfonyl)amino]ethoxy}benzenesulfonamide has been studied extensively for its potential therapeutic applications in various scientific research studies. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-diabetic properties.
Propriétés
Formule moléculaire |
C16H20N2O5S2 |
|---|---|
Poids moléculaire |
384.5 g/mol |
Nom IUPAC |
N-benzyl-4-[2-(methanesulfonamido)ethoxy]benzenesulfonamide |
InChI |
InChI=1S/C16H20N2O5S2/c1-24(19,20)17-11-12-23-15-7-9-16(10-8-15)25(21,22)18-13-14-5-3-2-4-6-14/h2-10,17-18H,11-13H2,1H3 |
Clé InChI |
FAIVQUSCMFOSOB-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)NCCOC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2 |
SMILES canonique |
CS(=O)(=O)NCCOC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethoxy]-N-[2-(2,6-dimethylphenoxy)ethyl]benzamide](/img/structure/B299455.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]-2-({5-[hydroxy(phenyl)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B299457.png)

![N-[4-(acetylamino)phenyl]-2-[2,6-dimethyl-4-(methylsulfanyl)phenoxy]acetamide](/img/structure/B299459.png)

![3,4,5-trimethoxy-N-{2-[(2-phenoxyethyl)carbamoyl]phenyl}benzamide](/img/structure/B299462.png)
![N-(tert-butyl)-2-{[(3,4-dimethoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B299463.png)

![2-chloro-4,5-difluoro-N-[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]benzamide](/img/structure/B299465.png)
![3-phenyl-2-[4-(1-pyrrolidinyl)phenyl]-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B299470.png)
![1-[5-(1-Adamantyl)-2-furoyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B299471.png)
![N-(1-benzyl-2-{[2-(2,6-dimethylphenoxy)ethyl]amino}-2-oxoethyl)benzamide](/img/structure/B299472.png)
![N-(tert-butyl)-2-[(3-{[2-(tert-butylamino)-2-oxoethyl]sulfanyl}-1-phenyl-1H-1,2,4-triazol-5-yl)sulfanyl]acetamide](/img/structure/B299475.png)